molecular formula C14H10ClFO3 B6365148 2-Chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1184151-16-3

2-Chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6365148
CAS No.: 1184151-16-3
M. Wt: 280.68 g/mol
InChI Key: CTGXDCRTMSMAHM-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro group at the second position, a fluoro group at the third position, and a methoxy group at the fourth position on the phenyl ring attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base, and a solvent such as water or an organic solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to the specific arrangement of its chloro, fluoro, and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-5-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(7-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGXDCRTMSMAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681289
Record name 4-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184151-16-3
Record name 4-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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